3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate
Description
Properties
IUPAC Name |
[3-(dimethylsulfamoylamino)phenyl] piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-12-7-6-8-13(11-12)21-14(18)17-9-4-3-5-10-17/h6-8,11,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAMUNJARIDRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached using sulfonylation reactions with dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
The following sections compare 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate with structurally related piperidine-1-carboxylate derivatives, focusing on structural features, physicochemical properties, synthetic efficiency, and biological activity.
Structural Features
² Weight approximated using similar tert-butyl piperidine carboxylates (e.g., ).
Key Observations :
- The dimethylsulfamoyl amino group distinguishes the target compound from analogs with carbamoyl (), sulfonamido (), or heterocyclic substituents ().
- Steric and electronic effects of substituents vary significantly: the dimethylsulfamoyl group may enhance solubility compared to hydrophobic aryl groups (e.g., methoxyphenyl in ), while the tert-butyl carboxylate is a common stabilizing moiety across all analogs.
Physicochemical Properties
- Solubility : The dimethylsulfamoyl group likely improves aqueous solubility compared to methoxycarbonylphenyl sulfonamido (logP ~2.5 estimated for ) or tetrazole-containing analogs (logP ~3.0 for ).
- Molecular Weight : Estimated at ~400–440 g/mol, placing it within the "drug-like" range (similar to ), but lighter than PKCθ inhibitor 18a (513.55 g/mol) .
Biological Activity
3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, a phenyl group, and a dimethylsulfamoyl moiety, which contribute to its chemical properties and biological interactions.
Chemical Structure
The compound can be represented structurally as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylsulfamoyl group is capable of forming hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may facilitate binding to specific receptors or enzymes, influencing physiological responses.
Pharmacological Potential
Research indicates that this compound could exhibit several pharmacological activities:
- Antiviral Activity : Similar compounds have shown efficacy against various viruses, including HIV and HSV. Studies on related piperidine derivatives suggest that they may inhibit viral replication through interference with viral entry or replication mechanisms .
- Antibacterial and Antifungal Properties : The structural features of the compound may also confer antibacterial and antifungal activities, as seen in related studies involving piperidine derivatives .
Comparative Analysis with Similar Compounds
Case Studies
- Antiviral Screening : A study evaluated the antiviral properties of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant protection against viral strains, highlighting the potential for further development as antiviral agents .
- Toxicity Assessment : In vitro cytotoxicity assays demonstrated that certain derivatives had acceptable safety profiles, with CC50 values indicating moderate toxicity levels in mammalian cell lines. This suggests that careful optimization could yield compounds with therapeutic potential while minimizing adverse effects .
Q & A
Basic Question: What are the optimal synthetic routes for 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate, and how can reaction conditions be standardized?
Methodological Answer:
The synthesis of piperidine carboxylates typically involves multi-step protocols, including:
- Step 1: Protection of the piperidine ring using tert-butyl or benzyl groups to prevent unwanted side reactions .
- Step 2: Functionalization of the phenyl group via sulfonylation or amidation. For dimethylsulfamoyl groups, sulfamoyl chloride may react with aniline derivatives under anhydrous conditions with triethylamine as a catalyst .
- Step 3: Deprotection of the piperidine ring using acidic (e.g., TFA) or catalytic hydrogenation conditions .
Standardization: Monitor reactions using TLC for intermediate verification and NMR for structural confirmation . Optimize solvent systems (e.g., dichloromethane or acetonitrile) and reaction times based on kinetic studies .
Advanced Question: How can computational methods like quantum chemical calculations improve reaction pathway design for this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations with experimental data to predict reaction outcomes:
- Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfonylation or piperidine functionalization .
- Apply machine learning to analyze spectroscopic data (e.g., IR or NMR) for real-time adjustments in solvent polarity or catalyst selection .
- Validate predictions with small-scale experiments to refine computational models iteratively .
Basic Question: Which analytical techniques are critical for characterizing intermediates and final products?
Methodological Answer:
- NMR Spectroscopy: Confirm regiochemistry of the dimethylsulfamoyl group (e.g., singlet for N-methyl protons at δ 2.8–3.2 ppm) and piperidine ring conformation .
- HPLC-MS: Quantify purity (>95%) and detect trace byproducts from incomplete sulfonylation .
- IR Spectroscopy: Identify carbonyl stretches (~1730 cm⁻¹ for carboxylate esters) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
Advanced Question: How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the piperidine ring?
Methodological Answer:
- Chiral Resolving Agents: Use (R)- or (S)-1-phenylethylamine to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis: Employ palladium-catalyzed coupling or enzymatic resolution to control stereochemistry at the piperidine C3/C4 positions .
- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during sulfamoylation .
Basic Question: What purification strategies are recommended for isolating high-purity this compound?
Methodological Answer:
- Recrystallization: Use methanol or ethanol to remove polar impurities; monitor crystal growth via microscopy .
- Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate) for intermediates. For final products, use reverse-phase C18 columns with acetonitrile/water .
- Vacuum Distillation: Purify liquid intermediates under reduced pressure to avoid thermal decomposition .
Advanced Question: How should researchers address contradictory bioactivity data across different assays?
Methodological Answer:
- Assay Validation: Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Structural Profiling: Perform X-ray crystallography or molecular docking to verify target binding modes .
- Batch Analysis: Check for impurities (e.g., residual solvents) via GC-MS that may interfere with biological activity .
Basic Question: What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (argon) with desiccants due to hydrolyzable sulfonamide and ester groups .
- Temperature Control: Keep at –20°C for long-term storage; avoid freeze-thaw cycles .
- Light Sensitivity: Use amber vials to prevent photodegradation of the aromatic ring .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Functional Group Replacement: Substitute the dimethylsulfamoyl group with trifluoromethylsulfonyl or phosphonamide groups to enhance metabolic stability .
- LogP Optimization: Introduce fluorine atoms or methyl groups to balance hydrophobicity and blood-brain barrier permeability .
- Protease Resistance: Modify the piperidine ring with bulky substituents (e.g., tert-butyl) to reduce enzymatic cleavage .
Basic Question: What role does the dimethylsulfamoyl group play in biological interactions?
Methodological Answer:
- Hydrogen Bonding: The sulfonamide NH and S=O groups form hydrogen bonds with target proteins (e.g., kinases or GPCRs) .
- Electrostatic Effects: The electron-withdrawing sulfamoyl group polarizes the phenyl ring, enhancing π-π stacking with aromatic residues .
- Metabolic Stability: The N,N-dimethyl group reduces oxidative deamination compared to primary amines .
Advanced Question: How can mechanistic studies resolve discrepancies in reaction yields during scale-up?
Methodological Answer:
- Microreactor Screening: Use flow chemistry to identify mass transfer limitations or exothermic hotspots in sulfonylation steps .
- In Situ Spectroscopy: Monitor reaction progress via Raman or FTIR to detect intermediate accumulation .
- Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., temperature, stoichiometry) and mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
